Cas no 849045-03-0 (N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide)

N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide is a spirocyclic compound featuring a diazaspiro[4.5]decane core with a 2,4-dioxo functional group. Its structure incorporates a diethylacetamide side chain, enhancing solubility and reactivity for potential applications in medicinal chemistry and drug development. The spirocyclic framework contributes to conformational rigidity, which may improve binding selectivity in biological targets. The 8-methyl substitution further modifies steric and electronic properties, influencing interactions with enzymes or receptors. This compound is of interest as a synthetic intermediate or pharmacophore in the design of bioactive molecules, particularly for neurological or metabolic disorders. Its stability and synthetic versatility make it a valuable candidate for further research.
N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide structure
849045-03-0 structure
Product name:N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
CAS No:849045-03-0
MF:C15H25N3O3
MW:295.37730383873
CID:6783530
PubChem ID:4804363

N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide Chemical and Physical Properties

Names and Identifiers

    • N,N-diethyl-2-{8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl}acetamide
    • N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
    • AB00754330-01
    • 849045-03-0
    • N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide
    • AKOS016987101
    • NCGC00450834-01
    • BS-11459
    • Z13865426
    • CS-0292297
    • Inchi: 1S/C15H25N3O3/c1-4-17(5-2)12(19)10-18-13(20)15(16-14(18)21)8-6-11(3)7-9-15/h11H,4-10H2,1-3H3,(H,16,21)
    • InChI Key: RYXONNJCHBUDEX-UHFFFAOYSA-N
    • SMILES: O=C1C2(CCC(C)CC2)NC(N1CC(N(CC)CC)=O)=O

Computed Properties

  • Exact Mass: 295.18959167g/mol
  • Monoisotopic Mass: 295.18959167g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 21
  • Rotatable Bond Count: 4
  • Complexity: 437
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 69.7Ų
  • XLogP3: 1.3

N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1362967-500mg
n,n-Diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
849045-03-0 98%
500mg
¥3919.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1362967-5g
n,n-Diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
849045-03-0 98%
5g
¥11858.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1362967-1g
n,n-Diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
849045-03-0 98%
1g
¥5595.00 2024-07-28
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1362967-10g
n,n-Diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]decan-3-yl)acetamide
849045-03-0 98%
10g
¥17944.00 2024-07-28

Additional information on N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide

Research Brief on N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS: 849045-03-0)

N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS: 849045-03-0) is a spirocyclic compound that has garnered significant attention in recent years due to its potential applications in medicinal chemistry and drug discovery. This compound belongs to the class of diazaspiro derivatives, which are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties. The unique spirocyclic structure of this compound provides a rigid framework that can enhance binding affinity and selectivity toward biological targets, making it a promising candidate for further investigation.

Recent studies have focused on elucidating the pharmacological profile and mechanism of action of N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide. One area of interest is its potential as a modulator of enzyme activity, particularly in pathways related to inflammation and oxidative stress. Preliminary in vitro assays have demonstrated that this compound exhibits inhibitory effects on specific enzymes involved in these pathways, suggesting its utility in the development of novel therapeutic agents for inflammatory and oxidative stress-related disorders.

In addition to its enzyme-modulating properties, N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide has also been investigated for its role in targeting protein-protein interactions (PPIs). PPIs are increasingly recognized as critical players in disease pathogenesis, and small molecules that can disrupt or stabilize these interactions hold great therapeutic potential. Computational docking studies have revealed that this compound can bind to specific pockets on protein surfaces, thereby interfering with PPIs implicated in cancer and neurodegenerative diseases.

The synthesis and optimization of N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide have also been a focus of recent research. Advances in synthetic methodologies have enabled the efficient production of this compound with high purity and yield, facilitating its use in biological assays and preclinical studies. Furthermore, structure-activity relationship (SAR) studies have identified key structural features that contribute to its biological activity, providing valuable insights for the design of more potent analogs.

Despite these promising findings, challenges remain in the development of N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide as a therapeutic agent. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical investigations. Nevertheless, the compound's unique chemical structure and versatile biological activities make it a compelling subject for ongoing research in the field of chemical biology and medicinal chemistry.

In conclusion, N,N-diethyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)acetamide (CAS: 849045-03-0) represents a promising scaffold for drug discovery, with potential applications in targeting enzymes and protein-protein interactions. Continued research efforts are expected to shed light on its full therapeutic potential and pave the way for the development of novel treatments for a range of diseases.

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